molecular formula C17H21F2N3O B5685672 1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5685672
M. Wt: 321.36 g/mol
InChI Key: ZSZIYLURTGYWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine, also known as ABT-288, is a novel and selective histamine H3 receptor antagonist. It has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Mechanism of Action

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine works by selectively blocking the histamine H3 receptor, which is responsible for regulating the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking this receptor, 1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine increases the release of these neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine has been shown to have a number of biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, leading to improved cognitive function. It also reduces the release of histamine, which can cause drowsiness and other side effects.

Advantages and Limitations for Lab Experiments

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine has several advantages for use in laboratory experiments. It is highly selective for the histamine H3 receptor, which reduces the risk of off-target effects. It also has good bioavailability, allowing for easy administration in animal models. However, there are limitations to its use, including its potential for side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease, ADHD, and schizophrenia. Further research is needed to fully understand its mechanism of action and to determine the optimal dosing and administration strategies. In addition, there is a need for more studies on the safety and potential side effects of 1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine. Overall, 1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine has shown great promise as a potential therapeutic agent for a variety of neurological disorders, and further research is needed to fully explore its potential.

Synthesis Methods

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine can be synthesized using a multi-step process that involves the reaction of a piperidine derivative with a difluoromethoxybenzyl halide and an imidazole derivative. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. In addition, it has been found to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]-3-(1-methylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-21-10-8-20-16(21)14-3-2-9-22(12-14)11-13-4-6-15(7-5-13)23-17(18)19/h4-8,10,14,17H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZIYLURTGYWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.